molecular formula C19H21ClN2O2 B5600528 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE

Cat. No.: B5600528
M. Wt: 344.8 g/mol
InChI Key: TUQOIZSCSKHURN-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct groups: a (1,3-benzodioxol-5-yl)methyl moiety and a (4-chlorophenyl)methyl group. Piperazine derivatives are widely studied for their conformational flexibility and pharmacological relevance, particularly in central nervous system (CNS) targeting due to their ability to modulate neurotransmitter receptors .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-4-1-15(2-5-17)12-21-7-9-22(10-8-21)13-16-3-6-18-19(11-16)24-14-23-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQOIZSCSKHURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-chlorophenyl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Piperazine Moiety: The final step involves the reaction of the intermediate with piperazine under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(4-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(4-chlorophenyl)methyl]piperazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Piperazine derivatives exhibit diverse supramolecular architectures depending on substituents. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
Target Compound (1,3-Benzodioxol-5-yl)methyl, (4-chlorophenyl)methyl 370.83 (estimated) Dual methyl-linked substituents; potential for π-π stacking and halogen bonding. N/A
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine (I) 3-Fluorobenzoyl 342.37 Chair conformation; equatorial benzodioxolylmethyl; fluorobenzoyl enhances dipole interactions.
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(5-chloro-2-methoxybenzoyl)piperazine 5-Chloro-2-methoxybenzoyl 415.88 Methoxy group increases polarity; chloro and benzodioxole synergize for stacking.
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine (8014-1119) 4-Chlorobenzoyl 385.83 Benzoyl linker improves rigidity; screened for biological activity.
1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine Acryloyl spacer 370.83 Conjugated acryloyl group alters electronic profile; potential for extended π-systems.
1-Benzhydryl-4-([5-(2-chlorophenyl)-3-isoxazolyl]methyl)piperazine Benzhydryl, chlorophenyl-isoxazolyl 443.97 Bulky substituents increase steric hindrance; likely impacts receptor binding.
Key Observations:
  • Substituent Position and Halogen Effects : Fluorinated analogs (e.g., compound I) exhibit stronger dipole interactions, while chlorinated derivatives (e.g., 8014-1119) prioritize hydrophobic and halogen bonding .
  • Linker Groups : Methyl-linked substituents (target compound) enhance flexibility, whereas benzoyl or acryloyl groups (compounds 8014-1119, ) introduce rigidity and planar geometry, affecting binding kinetics.
  • Conformational Preferences : Piperazine rings predominantly adopt chair conformations, but substituents like methoxy (compound ) or bulky benzhydryl (compound ) enforce distinct packing modes in crystal lattices.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be moderate (~3.5), comparable to 8014-1117. Chlorine and benzodioxole groups enhance membrane permeability but may reduce solubility .
  • Metabolic Stability : Acryloyl-containing analogs () may undergo Michael addition reactions, reducing stability, whereas methyl-linked derivatives (target compound) are more metabolically inert.
  • Receptor Affinity : Screening data for 8014-1119 suggest activity at serotonin (5-HT) and dopamine receptors, likely due to the benzodioxole moiety’s similarity to catecholamines .

Intermolecular Interactions and Crystal Packing

Evidence from crystallographic studies (e.g., ) reveals:

  • Halogen substituents (F, Cl) participate in C–X⋯π interactions, stabilizing crystal lattices.
  • Benzodioxole rings adopt envelope conformations, with folding angles varying by substituent (e.g., 2,4-dichloro in compound III vs. methoxy in ).

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